molecular formula C36H28N4O4 B12717022 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide CAS No. 83399-83-1

4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide

Cat. No.: B12717022
CAS No.: 83399-83-1
M. Wt: 580.6 g/mol
InChI Key: BKTJUYUJVULTRT-UHFFFAOYSA-N
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Description

4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is notable for its intricate structure, which includes benzoylamino, methoxy, methyl, hydroxy, and naphthalene groups.

Properties

CAS No.

83399-83-1

Molecular Formula

C36H28N4O4

Molecular Weight

580.6 g/mol

IUPAC Name

4-[(4-benzamido-2-methoxy-5-methylphenyl)diazenyl]-3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C36H28N4O4/c1-22-19-31(32(44-2)21-30(22)38-35(42)24-12-4-3-5-13-24)39-40-33-27-17-9-7-14-25(27)20-28(34(33)41)36(43)37-29-18-10-15-23-11-6-8-16-26(23)29/h3-21,41H,1-2H3,(H,37,43)(H,38,42)

InChI Key

BKTJUYUJVULTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC6=CC=CC=C65)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds . The reaction conditions often include maintaining a specific pH, temperature, and reaction time to achieve high yields. For instance, a pH of around 5.71, a flow rate range of 0.03-0.7 mL/min, a residence time of between 17 seconds and 6 minutes 40 seconds, and a temperature of 25°C have been reported for similar azo coupling reactions .

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound may involve continuous flow synthesis techniques. These methods allow for precise control over reaction conditions and can lead to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the azo coupling reaction requires diazonium salts and activated aromatic compounds under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

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